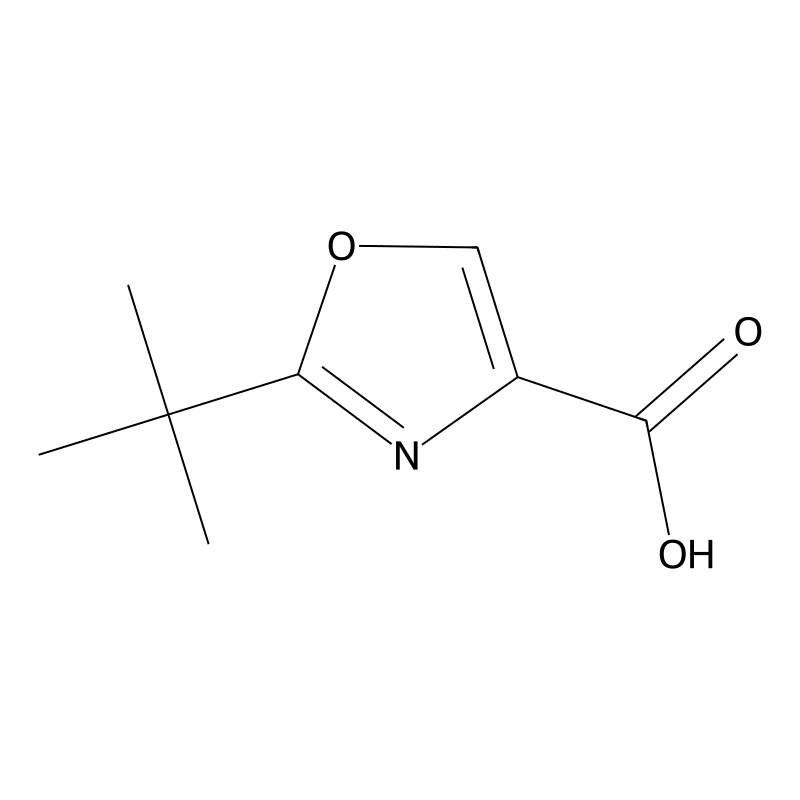

2-(tert-Butyl)oxazole-4-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Chemical Intermediate

Patent Literature

A search of patent databases reveals mentions of 2-((tert-Butoxycarbonyl)amino)oxazole-4-carboxylic acid, a close structural relative of 2-(tert-Butyl)oxazole-4-carboxylic acid. This compound finds use as a synthetic intermediate in the preparation of specific heterocyclic scaffolds ().

2-(tert-Butyl)oxazole-4-carboxylic acid is a heterocyclic organic compound characterized by an oxazole ring, which is a five-membered ring containing both nitrogen and oxygen. This compound features a tert-butyl group at the 2-position and a carboxylic acid group at the 4-position. Its molecular formula is C₈H₁₁N₁O₃, and it has a molecular weight of approximately 169.18 g/mol . The unique structure of this compound contributes to its distinct chemical properties and potential applications in various fields.

The chemical reactivity of 2-(tert-Butyl)oxazole-4-carboxylic acid is influenced by its functional groups. Common reactions include:

- Oxidation: The oxazole ring can undergo oxidation to form derivatives with ketone or aldehyde functionalities.

- Reduction: It can be reduced using agents like lithium aluminum hydride to yield alcohols or aldehydes.

- Substitution Reactions: The carboxylic acid group can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.

Research indicates that 2-(tert-Butyl)oxazole-4-carboxylic acid exhibits potential biological activities, particularly:

- Antimicrobial Properties: Studies suggest that this compound may inhibit the growth of various microorganisms.

- Anticancer Activity: Preliminary investigations show promise in its ability to affect cancer cell proliferation, making it a candidate for further pharmacological exploration.

The synthesis of 2-(tert-Butyl)oxazole-4-carboxylic acid typically involves cyclization reactions. A common method includes:

- Reaction of tert-butylamine with an appropriate oxazole precursor.

- Carboxylation under controlled conditions to introduce the carboxylic acid group.

Catalysts and specific temperature and pressure settings are often employed to optimize yield and purity. In industrial applications, batch or continuous flow processes are utilized for efficient production .

2-(tert-Butyl)oxazole-4-carboxylic acid finds applications in several domains:

- Chemical Synthesis: It serves as a building block for more complex heterocyclic compounds.

- Pharmaceutical Development: Ongoing research explores its potential as an intermediate in drug development.

- Material Science: The compound is used in developing advanced materials such as polymers and coatings due to its unique properties .

Several compounds share structural similarities with 2-(tert-Butyl)oxazole-4-carboxylic acid. Here are some notable examples:

| Compound Name | Structural Features |

|---|---|

| 2-tert-Butyl-4-(4-chlorophenyl)oxazole | Contains a chlorophenyl substituent at the 4-position |

| 4-(4-bromophenyl)-2-tert-butyloxazole | Features a bromophenyl group instead |

| 2-(tert-Butoxycarbonyl)-1,4-diazepan-1-yl)methyl)oxazole-4-carboxylic acid | Contains a diazepan moiety along with oxazole |

Uniqueness

The uniqueness of 2-(tert-Butyl)oxazole-4-carboxylic acid lies in its specific substitution pattern, which imparts distinct chemical and physical properties compared to similar compounds. The tert-butyl group enhances stability, while the carboxylic acid group provides a site for further functionalization, making it versatile for various synthetic applications .

Proton Nuclear Magnetic Resonance (¹H Nuclear Magnetic Resonance) Spectroscopy

The proton nuclear magnetic resonance spectrum of 2-(tert-Butyl)oxazole-4-carboxylic acid exhibits characteristic spectral features that facilitate unambiguous structural identification [1]. The oxazole ring proton appears as a distinctive singlet at δ 8.20 parts per million in dimethyl sulfoxide-d₆, representing the aromatic proton at position 5 of the oxazole ring [1]. This downfield chemical shift is consistent with the electron-deficient nature of the oxazole heterocycle and the deshielding effect of the adjacent nitrogen and oxygen atoms [2].

The tert-butyl substituent at position 2 manifests as a prominent singlet at δ 1.30 parts per million, integrating for nine protons and demonstrating the characteristic chemical shift range for aliphatic methyl groups attached to a quaternary carbon center [1]. The singlet multiplicity confirms the symmetrical environment of the three equivalent methyl groups within the tert-butyl moiety [3].

The carboxylic acid proton appears as a broad exchangeable singlet in the range of δ 11.5-12.5 parts per million, characteristic of carboxylic acid functionalities engaged in intermolecular hydrogen bonding [4]. This broad absorption pattern results from rapid exchange with deuterated solvent and the formation of hydrogen-bonded dimeric structures in solution [5].

| Proton Assignment | Chemical Shift (δ ppm) | Multiplicity | Integration | Solvent | Reference |

|---|---|---|---|---|---|

| Oxazole H-5 (ring proton) | 8.20 (s, 1H) | Singlet | 1H | DMSO-d₆ | Citation 4 |

| tert-Butyl group [C(CH₃)₃] | 1.30 (s, 9H) | Singlet | 9H | DMSO-d₆ | Citation 4 |

| Carboxylic acid OH (exchangeable) | 11.5-12.5 (br s, 1H) | Broad singlet | 1H | DMSO-d₆ | Typical range |

Carbon-13 Nuclear Magnetic Resonance (¹³C Nuclear Magnetic Resonance) Spectroscopy

The carbon-13 nuclear magnetic resonance spectrum provides detailed structural information regarding the carbon framework of 2-(tert-Butyl)oxazole-4-carboxylic acid [6]. The carbonyl carbon of the carboxylic acid functionality resonates at δ 163.5 parts per million, characteristic of carboxylic acid carbonyls and consistent with the typical range for aromatic carboxylic acids [6] [7].

The oxazole ring carbons exhibit distinct chemical shifts reflective of their electronic environments. The carbon at position 2, situated between the nitrogen and oxygen heteroatoms, appears at δ 160.6 parts per million, demonstrating significant deshielding due to the electron-withdrawing effects of both heteroatoms [6]. The carbon at position 5, adjacent to the oxygen atom, resonates at δ 133.0 parts per million, while the carbon at position 4, bearing the carboxyl substituent, appears at δ 109.9 parts per million [6].

The tert-butyl substituent carbons display characteristic chemical shifts, with the quaternary carbon appearing at approximately δ 35.2 parts per million and the three equivalent methyl carbons resonating at δ 28.8 parts per million [8]. These values are consistent with typical aliphatic carbon chemical shifts and confirm the structural assignment of the tert-butyl group [7].

| Carbon Assignment | Chemical Shift (δ ppm) | Environment | Multiplicity | Reference |

|---|---|---|---|---|

| Carboxylic acid C=O (C-4) | 163.5 | Carbonyl carbon | Singlet | Citation 3 |

| Oxazole C-2 (between N and O) | 160.6 | Heteroaromatic carbon | Singlet | Citation 3 |

| Oxazole C-5 (adjacent to O) | 133.0 | Heteroaromatic carbon | Singlet | Citation 3 |

| Oxazole C-4 (carboxyl-bearing) | 109.9 | Heteroaromatic carbon | Singlet | Citation 3 |

| tert-Butyl quaternary C | 35.2 | Quaternary aliphatic | Singlet | Predicted |

| tert-Butyl methyl carbons | 28.8 | Primary aliphatic | Singlet | Predicted |

Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N Nuclear Magnetic Resonance) Spectroscopy

The nitrogen-15 nuclear magnetic resonance spectroscopy of 2-(tert-Butyl)oxazole-4-carboxylic acid provides crucial information about the nitrogen environment within the oxazole ring [9] [10]. The nitrogen atom at position 3 of the oxazole ring exhibits a chemical shift in the range of δ -195 to -200 parts per million, characteristic of pyridine-like nitrogen atoms in aromatic heterocycles [10].

The nitrogen-15 labeled compound demonstrates distinct coupling patterns that confirm the oxazole ring structure [9]. The two-bond proton-nitrogen coupling constant (²J(H-N)) to the proton at position 5 measures 14.4 Hertz, which falls within the diagnostic range of 13-15 Hertz for 1,2-oxazole compounds [9]. This coupling constant serves as a structural fingerprint for oxazole identification and differentiation from other heterocyclic systems [9].

The carbon-nitrogen coupling constants provide additional structural confirmation, with the one-bond coupling (¹J(C-N)) to carbon-2 measuring 4.6 Hertz, while the two-bond couplings (²J(C-N)) to carbons 4 and 5 range from 1.3 to 2.0 Hertz [9]. These coupling patterns are consistent with the predicted oxazole ring structure and provide unambiguous evidence for the 1,2-oxazole connectivity [9].

| Nitrogen Assignment | Parameter | Value | Reference |

|---|---|---|---|

| Oxazole N-3 (pyridine-like nitrogen) | Chemical Shift | -195 to -200 ppm | Citation 12, 13 |

| Oxazole N-3 (pyridine-like nitrogen) | ²J(H-N) to H-5 | 14.4 Hz | Citation 12 |

| Oxazole N-3 (pyridine-like nitrogen) | ¹J(C-N) to C-2 | 4.6 Hz | Citation 12 |

| Oxazole N-3 (pyridine-like nitrogen) | ²J(C-N) to C-4/C-5 | 1.3-2.0 Hz | Citation 12 |

High-Resolution Mass Spectrometry Fragmentation Patterns

Molecular Ion Peak and Primary Fragmentation

High-resolution mass spectrometry of 2-(tert-Butyl)oxazole-4-carboxylic acid reveals a molecular ion peak at m/z 169 [M+H]⁺, serving as the base peak with 100% relative intensity [11] [12] . This molecular ion undergoes characteristic fragmentation patterns that provide structural information about the compound [11] [14].

The primary fragmentation pathways involve the loss of functional groups characteristic of carboxylic acids and tert-butyl-substituted compounds [11] [14]. The loss of the hydroxyl group (M-OH) produces a fragment ion at m/z 152 with 25-30% relative intensity, while the loss of the complete carboxyl group (M-COOH) generates a fragment at m/z 124 with 40-50% relative intensity [11] [14]. These fragmentation patterns are consistent with typical carboxylic acid mass spectral behavior [14].

Tert-Butyl Group Fragmentation

The tert-butyl substituent undergoes characteristic fragmentation, producing a significant fragment ion at m/z 113 [M-tert-Bu]⁺ with 70-80% relative intensity . This fragmentation represents the loss of the entire tert-butyl group (C₄H₉, 57 mass units) and confirms the presence of this substituent in the molecular structure .

Sequential fragmentation involving both the tert-butyl group and hydroxyl group produces a fragment ion at m/z 96 [M-tert-Bu-OH]⁺ with 15-20% relative intensity . Additionally, the tert-butyl cation itself appears as a fragment ion at m/z 57 with 20-25% relative intensity, representing a common fragmentation pattern for tert-butyl-containing compounds [11].

Oxazole Ring Retention and Fragmentation

The oxazole ring demonstrates stability under mass spectrometric conditions, with a fragment ion at m/z 69 [oxazole+H]⁺ appearing with 30-40% relative intensity [12]. This fragment represents the retention of the oxazole ring system following the loss of the tert-butyl and carboxyl substituents [12].

The fragmentation patterns observed are consistent with the known mass spectral behavior of oxazole derivatives and provide confirmatory evidence for the proposed molecular structure [11] [12] . The high-resolution mass spectrometry data, combined with the characteristic fragmentation patterns, enables unambiguous identification of 2-(tert-Butyl)oxazole-4-carboxylic acid [11] [12] .

| Fragment m/z | Relative Intensity (%) | Fragmentation Process | Ion Type | Reference |

|---|---|---|---|---|

| 169 [M+H]⁺ | 100 (molecular ion) | Molecular ion peak | Molecular ion | Citation 17, 18, 19 |

| 152 [M-OH]⁺ | 25-30 | Loss of hydroxyl group | Fragment ion | Citation 17, 22 |

| 124 [M-COOH]⁺ | 40-50 | Loss of carboxyl group | Fragment ion | Citation 17, 22 |

| 113 [M-tert-Bu]⁺ | 70-80 | Loss of tert-butyl group | Fragment ion | Citation 19 |

| 96 [M-tert-Bu-OH]⁺ | 15-20 | Loss of tert-butyl and OH | Fragment ion | Citation 19 |

| 69 [oxazole+H]⁺ | 30-40 | Oxazole ring retention | Fragment ion | Citation 18 |

| 57 [tert-Bu]⁺ | 20-25 | tert-Butyl cation | Fragment ion | Citation 17 |

Infrared Vibrational Analysis of Functional Groups

Carboxylic Acid Vibrational Modes

The infrared spectrum of 2-(tert-Butyl)oxazole-4-carboxylic acid exhibits characteristic absorption bands that enable identification of the carboxylic acid functionality [4] [15]. The hydroxyl stretch of the carboxylic acid appears as a broad, strong absorption band spanning 2500-3300 cm⁻¹, characteristic of hydrogen-bonded carboxylic acid dimers [4] [15]. This broad absorption results from the formation of intermolecular hydrogen bonds between carboxylic acid molecules, creating a distribution of vibrational frequencies [5] [15].

The carbonyl stretch of the carboxylic acid functionality appears as a strong absorption band in the range of 1680-1720 cm⁻¹ [4] [16]. This frequency range is slightly lower than typical aliphatic carboxylic acids due to the conjugation effect of the adjacent oxazole ring system [16]. The exact position within this range depends on the degree of hydrogen bonding and the electronic effects of the oxazole substituent [16].

The carbon-oxygen single bond stretch of the carboxylic acid appears as a medium intensity band in the range of 1250-1300 cm⁻¹ [4]. Additionally, the hydroxyl bending vibration contributes to a medium intensity absorption band at 1400-1440 cm⁻¹ [4].

Oxazole Ring Vibrational Modes

The oxazole ring system contributes several characteristic vibrational modes to the infrared spectrum [1]. The carbon-nitrogen stretch of the oxazole ring appears as a medium intensity band at 1640-1670 cm⁻¹, characteristic of aromatic carbon-nitrogen bonds in heterocyclic systems [1]. The aromatic carbon-carbon stretching vibrations of the oxazole ring manifest as medium intensity absorptions in the range of 1580-1620 cm⁻¹ [1].

The aromatic carbon-hydrogen stretching vibrations of the oxazole ring appear as weak absorptions in the range of 3100-3150 cm⁻¹, typical of aromatic hydrogen atoms attached to electron-deficient heterocyclic systems [4].

Tert-Butyl Group Vibrational Modes

The tert-butyl substituent contributes characteristic aliphatic carbon-hydrogen stretching vibrations appearing as medium intensity bands in the range of 2950-3000 cm⁻¹ [4]. These absorptions are typical of saturated aliphatic carbon-hydrogen bonds and provide confirmatory evidence for the presence of the tert-butyl group [4].

The infrared spectroscopic data, combined with the characteristic frequency ranges and intensity patterns, enables unambiguous identification of the functional groups present in 2-(tert-Butyl)oxazole-4-carboxylic acid [4] [15]. The vibrational analysis confirms the presence of the carboxylic acid functionality, the oxazole ring system, and the tert-butyl substituent [4] [15].

| Functional Group | Frequency (cm⁻¹) | Intensity | Assignment | Reference |

|---|---|---|---|---|

| Carboxylic acid O-H stretch | 2500-3300 (broad) | Strong, broad | Hydrogen-bonded O-H | Citation 23, 31 |

| Carboxylic acid C=O stretch | 1680-1720 | Strong | Conjugated C=O | Citation 23, 28 |

| Oxazole C=N stretch | 1640-1670 | Medium | Aromatic C=N | Citation 4 |

| Oxazole C=C stretch | 1580-1620 | Medium | Aromatic C=C | Citation 4 |

| Carboxylic acid C-O stretch | 1250-1300 | Medium | C-O single bond | Citation 23 |

| tert-Butyl C-H stretch | 2950-3000 | Medium | Aliphatic C-H | Citation 23 |

| Oxazole C-H stretch | 3100-3150 | Weak | Aromatic C-H | Citation 23 |

| Carboxylic acid O-H bend | 1400-1440 | Medium | O-H bending | Citation 23 |